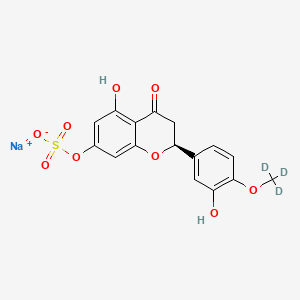
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 is a labeled analogue of Hesperetin 7-O-Sulfate Sodium Salt. Hesperetin is a flavanone glycoside found in citrus fruits and is also known as Vitamin P. This compound is used in various scientific research applications due to its unique properties and labeled isotopes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 involves the sulfation of hesperetin, followed by the introduction of sodium salt and deuterium labeling. The reaction typically requires a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out in an appropriate solvent like dimethylformamide or pyridine under controlled temperature conditions to ensure the selective sulfation at the 7-O position.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfate group back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hesperetin and its hydroxyl derivatives.
Substitution: Various substituted hesperetin derivatives.
科学的研究の応用
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of hesperetin derivatives.
Biology: Studying the metabolic pathways of flavonoids in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of hesperetin and its derivatives.
Industry: Used in the development of nutraceuticals and functional foods.
作用機序
The mechanism of action of rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 involves its interaction with various molecular targets and pathways. Hesperetin is known to inhibit human UDP-glucuronosyltransferase activity, which plays a role in the metabolism of xenobiotics. It also induces apoptosis through the activation of p38 MAPK pathway, leading to cell death in certain cancer cells.
類似化合物との比較
Similar Compounds
- Hesperetin
- Hesperidin
- Naringenin
- Quercetin
Uniqueness
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. Its sulfate group also enhances its solubility and bioavailability compared to other flavonoids.
特性
分子式 |
C16H13NaO9S |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
sodium;[(2S)-5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-4-oxo-2,3-dihydrochromen-7-yl] sulfate |
InChI |
InChI=1S/C16H14O9S.Na/c1-23-13-3-2-8(4-10(13)17)14-7-12(19)16-11(18)5-9(6-15(16)24-14)25-26(20,21)22;/h2-6,14,17-18H,7H2,1H3,(H,20,21,22);/q;+1/p-1/t14-;/m0./s1/i1D3; |
InChIキー |
KYIHVLPHDWLSCZ-CYFFXDPVSA-M |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[Na+] |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















